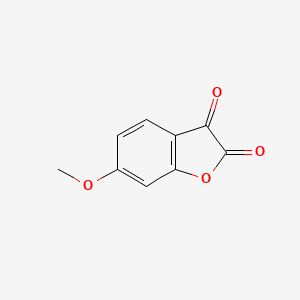

6-Methoxybenzofuran-2,3-dione

Description

Contextualization of Benzofuran (B130515) Derivatives in Organic Synthesis

Benzofuran, a heterocyclic compound composed of a fused benzene (B151609) and furan (B31954) ring, serves as a fundamental scaffold in the synthesis of numerous biologically active molecules. nih.govsioc-journal.cnresearchgate.net First synthesized in 1870, the benzofuran ring has since become a cornerstone in the development of pharmaceuticals and agrochemicals. nih.gov The versatility of the benzofuran core allows for the creation of a diverse array of derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govrsc.org The synthesis of these derivatives often involves innovative catalytic strategies and cyclization reactions to construct the core benzofuran structure. nih.govsioc-journal.cn

Benzofuran derivatives are prevalent in many natural products, often isolated from various plant families like Asteraceae, Fabaceae, and Moraceae. mdpi.com These naturally occurring compounds, as well as their synthetic counterparts, are integral to the development of new therapeutic agents. nih.govrsc.org

Structural Significance of the Benzofuran-2,3-dione (B1329812) Core

The benzofuran-2,3-dione core is a specific iteration of the benzofuran scaffold characterized by ketone groups at the 2 and 3 positions of the furan ring. This diketone feature makes the molecule highly reactive and a versatile precursor in organic synthesis. The electron-deficient nature of this core facilitates various chemical reactions, including nucleophilic additions and cycloadditions, which are instrumental in building more complex molecular architectures.

The specific compound, 6-Methoxybenzofuran-2,3-dione, features a methoxy (B1213986) group (-OCH3) at the 6-position of the benzene ring. This substitution can influence the electronic properties and reactivity of the entire molecule.

Below is a table detailing the key properties of this compound.

| Property | Value |

| CAS Number | 49753-64-2 |

| Molecular Formula | C9H6O4 |

| Molecular Weight | 178.14 g/mol |

| IUPAC Name | 6-methoxy-1-benzofuran-2,3-dione |

Data sourced from multiple chemical suppliers. alfa-chemistry.comlabshake.com

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its utility as a building block in the synthesis of more complex heterocyclic compounds. For instance, it has been used as a starting material in the synthesis of novel pyrazole (B372694) derivatives with potential antitumor activities. mdpi.com In one study, 6-methoxybenzofuran-3(2H)-one, a related compound, was utilized to create a series of 1H-benzofuro[3,2-c]pyrazole derivatives. mdpi.com

Furthermore, the photolysis of this compound has been investigated, leading to the synthesis of unusual products when reacted with other organic molecules like styrene (B11656). researchgate.netresearchgate.net The compound has also been employed in the synthesis of benzofuro-[2,3-c]- mdpi.com-benzazepin-6,12-diones. nih.gov These research avenues highlight the compound's role as a versatile intermediate in creating novel chemical entities with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1-benzofuran-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c1-12-5-2-3-6-7(4-5)13-9(11)8(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJLMJXUETLTPDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70513596 | |

| Record name | 6-Methoxy-1-benzofuran-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49753-64-2 | |

| Record name | 6-Methoxy-1-benzofuran-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methoxybenzofuran 2,3 Dione and Analogous Systems

Direct Synthesis Approaches to the 2,3-Dione Scaffold

Directly forming the benzofuran-2,3-dione (B1329812) core is a challenging yet elegant approach. These methods focus on constructing the heterocyclic ring with the dione (B5365651) functionality already in place or formed in a single pot.

Strategies for Benzofuran (B130515) Ring Construction with Dione Functionality

The construction of the benzofuran-2,3-dione scaffold often draws parallels from the synthesis of its nitrogen analog, isatin (B1672199). One of the classic methods adaptable for this purpose is the Martinet synthesis, which involves the condensation of an aminoaromatic compound with an oxomalonate (B1226002) ester under acidic conditions. For the synthesis of the analogous 6-methoxyisatin, 4-methoxyaniline is a common starting material.

Another direct strategy involves the oxidative cyclization of substituted 1-(2-hydroxyphenyl)alkan-1-ones. Reagents like copper(II) bromide (CuBr₂) or copper(II) chloride (CuCl₂) can facilitate this transformation, leading to the formation of benzofuranone structures. oup.com While this method primarily yields benzofuran-3(2H)-ones, modifications in substrates and conditions can favor the formation of the dione.

Furthermore, oxidative decomposition of certain natural flavonoids can lead to the formation of complex benzofuran-3(2H)-one derivatives, where the core dione structure is part of a larger rearranged molecule. For instance, the oxidation of the flavonol rhamnetin (B192265) has been shown to produce 2-[(3,4-dihydroxyphenyl)carbonyl]-2,4-dihydroxy-6-methoxy-1-benzofuran-3(2H)-one. researchgate.netmdpi.com This highlights a biosynthetic-like pathway to complex dione-containing benzofuran systems.

Introduction of the Methoxy (B1213986) Group at the C-6 Position

The strategic placement of the methoxy group at the C-6 position is crucial and is typically dictated by the choice of starting materials. In syntheses that parallel the Martinet method for isatins, starting with a para-substituted aniline, such as 4-methoxyaniline, ensures the resulting methoxy group is positioned at C-6 of the final heterocyclic ring.

In pathways involving the cyclization of phenolic precursors, a starting material with a hydroxyl group at the corresponding position is required. For instance, beginning a synthesis with a derivative of resorcinol (B1680541) (1,3-dihydroxybenzene) allows for the eventual placement of an oxygen-containing functional group at the C-6 position. This hydroxyl group can then be methylated to the desired methoxy group at a later stage in the synthesis. This two-step approach of cyclization followed by methylation is a common and effective strategy.

Precursor Synthesis and Transformation Pathways

A more common and often higher-yielding approach to 6-methoxybenzofuran-2,3-dione involves the synthesis of a stable precursor which is then chemically transformed into the final dione product. The most logical precursor is 6-methoxybenzofuran-3(2H)-one.

Preparation of 6-Methoxybenzofuran-3(2H)-one Derivatives

A well-established, multi-step synthesis for 6-methoxybenzofuran-3(2H)-one starts from resorcinol. The key steps are outlined below:

Hoesch Reaction : Resorcinol undergoes a Hoesch reaction with chloroacetonitrile (B46850) in the presence of a Lewis acid like zinc chloride (ZnCl₂) and hydrogen chloride (HCl) gas. This acylation reaction forms an imine intermediate, which upon hydrolysis, yields 2-chloro-1-(2,4-dihydroxyphenyl)ethanone.

Intramolecular Cyclization : The resulting chloromethyl ketone is treated with a mild base, such as sodium acetate (B1210297) (CH₃COONa). This promotes an intramolecular nucleophilic substitution, where one of the phenolic hydroxyl groups displaces the chloride, leading to the cyclized product, 6-hydroxybenzofuran-3(2H)-one.

Methylation : The final step to obtain the key precursor is the methylation of the phenolic hydroxyl group. This is typically achieved using a methylating agent like dimethyl sulfate (B86663) (Me₂SO₄) to produce 6-methoxybenzofuran-3(2H)-one in good yield.

This synthetic sequence provides a reliable route to the immediate precursor of the target dione.

Cyclization Reactions in Benzofuran-2,3-dione Formation

The critical step in transforming the precursor is the oxidation of the active methylene (B1212753) group at the C-2 position of 6-methoxybenzofuran-3(2H)-one. This converts the ketone into an α-diketone (the 2,3-dione).

A classic and effective reagent for this type of oxidation is selenium dioxide (SeO₂) . SeO₂ is well-known for its ability to oxidize α-methylene groups adjacent to a carbonyl to produce a 1,2-dicarbonyl compound, a reaction often referred to as the Riley oxidation. adichemistry.comnih.gov The reaction typically involves heating the substrate with a stoichiometric amount of SeO₂ in a suitable solvent like dioxane or acetic acid.

Another powerful oxidizing agent that can be employed for this transformation is 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) . DDQ is a strong hydride acceptor and is used for dehydrogenation reactions, which in this context, would lead to the formation of the desired dione. du.ac.inrsc.org

The table below summarizes the key transformation from the precursor to the final product.

| Precursor | Reagent | Product | Reaction Type |

| 6-Methoxybenzofuran-3(2H)-one | Selenium Dioxide (SeO₂) | This compound | Riley Oxidation |

| 6-Methoxybenzofuran-3(2H)-one | DDQ | This compound | Dehydrogenation |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce waste and the use of hazardous materials in chemical production. While specific green protocols for this compound are not extensively documented, general green strategies can be applied to its synthesis and that of its analogs, such as isatins.

One key principle is the use of environmentally benign solvents. For reactions analogous to the formation of isatin derivatives, water has been successfully used as a solvent, offering benefits such as low cost, non-flammability, and low toxicity. Multi-component reactions (MCRs) performed in aqueous media represent a particularly green approach, as they can generate complex molecules in a single step, improving atom economy and reducing waste.

Electrochemical methods offer another green alternative for synthesis. oup.com The electrochemical oxidation of catechols to generate o-benzoquinones, which then react with nucleophiles to form benzofuran derivatives, has been demonstrated in aqueous solutions. oup.com This method avoids the need for stoichiometric chemical oxidants, which often generate toxic byproducts.

Catalyst-free and solvent-free reaction conditions are also hallmarks of green synthesis. For example, some syntheses of isatin derivatives have been achieved by heating reactants together without any solvent, which dramatically reduces waste. thieme-connect.com The use of reusable catalysts, such as silver nanoparticles, has also been reported for the synthesis of isatin conjugates, further enhancing the green credentials of the process. oup.com Applying these principles—such as using water as a solvent for cyclization, employing electrochemical oxidation instead of chemical oxidants, or developing a solvent-free oxidation step—could significantly improve the environmental profile of this compound synthesis.

Advanced Synthetic Methodologies

Palladium catalysis has become a powerful tool in organic synthesis for the construction of heterocyclic compounds. mdpi.com These methods often proceed with high efficiency and selectivity, making them attractive for the synthesis of complex molecules. mdpi.com

Recent advancements have focused on cascade reactions, where multiple bond-forming events occur in a single pot, streamlining the synthetic process. mdpi.com For instance, palladium(II)-catalyzed cascade reactions involving α,β-dehydrogenation, C(sp²)−H alkynylation, and cyclization of aliphatic carboxylic acids with (bromoethynyl)triisopropylsilane (B45337) have been developed to produce γ-alkylidene butenolides. mdpi.com While not directly yielding this compound, these methodologies demonstrate the potential of palladium catalysis in constructing related oxygen-containing heterocyclic systems.

A notable example of palladium catalysis in the synthesis of benzofuran derivatives is the Sonogashira coupling reaction between terminal alkynes and iodophenols, followed by intramolecular cyclization. acs.org This approach, often co-catalyzed by copper iodide, has proven effective for synthesizing a variety of benzofuran derivatives in good to excellent yields (70–91%). acs.org The reaction mechanism is proposed to involve the formation of an iminium ion, followed by the attack of a copper acetylide intermediate and subsequent intramolecular cyclization and isomerization. acs.org

Furthermore, palladium-catalyzed intramolecular C-H activation of trisubstituted aryl bromides has been utilized to prepare 2,3-dihydrobenzofuran (B1216630) derivatives. mdpi.com This highlights the versatility of palladium catalysts in facilitating challenging C-H functionalization reactions to build the core benzofuran structure.

A specific application leading to a spirocyclic system related to benzofuran diones involves the palladium(II)-catalyzed spirocyclization of 2-aryloxymethyl-1,4-naphthoquinones. acs.org This reaction, optimized with 10 mol % of palladium(II) acetate, 15 mol % of 3,5-dichloropyridine, and 5 mol % of trifluoroacetic acid in acetic acid at 110 °C, produces 2H,3′H-spiro[benzofuran-3,2′-naphthoquinones]. acs.org The proposed mechanism involves the coordination of the palladium catalyst, followed by intramolecular Michael addition to form a palladium enolate, which then undergoes acid-mediated regeneration of the catalyst and tautomerization to yield the final spiroquinone product. acs.org

| Catalyst System | Starting Materials | Product Type | Yield | Reference |

| Pd(OAc)₂, 3,5-dichloropyridine, TFA | 2-Aryloxymethyl-1,4-naphthoquinones | 2H,3′H-Spiro[benzofuran-3,2′-naphthoquinones] | Good | acs.org |

| (PPh₃)PdCl₂, CuI | Terminal alkynes, Iodophenols | Benzofuran derivatives | 70-91% | acs.org |

| Pd(0) catalyst | Trisubstituted aryl bromides | 2,3-Dihydrobenzofuran derivatives | - | mdpi.com |

| Pd(II) catalyst, 2-pyridone ligands | Aliphatic carboxylic acids, (Bromoethynyl)triisopropylsilane | γ-Alkylidene butenolides | Moderate to good | mdpi.com |

In the pursuit of more sustainable and cost-effective synthetic methods, metal-free cyclization strategies have gained significant attention. ysciei.com These approaches avoid the use of potentially toxic and expensive heavy metals, aligning with the principles of green chemistry. ysciei.com

One prominent metal-free approach involves the use of organocatalysts. For example, a 1,3,5,2,4,6-triazatriphosphorine (TAP)-derived organocatalyst has been shown to promote the biomimetic dehydrative cyclization of N-(2-hydroxyethyl)amides to form 2-oxazolines in very good yields. organic-chemistry.org While this specific example does not produce benzofurans, it illustrates the potential of organocatalysis in facilitating cyclization reactions that are traditionally metal-catalyzed.

Another strategy involves tandem reactions mediated by non-metallic reagents. An efficient cascade cyclization has been developed for the synthesis of aminobenzofuran spiroindanone and spirobarbituric acid derivatives using 2-bromo-1,3-indandione or 5-bromo-1,3-dimethylbarbituric acid and ortho-hydroxy α-aminosulfones as substrates. dntb.gov.ua This method achieves high yields (over 95% and 85%, respectively) and is scalable, offering a stable platform for synthesizing 3-aminobenzofuran derivatives without the need for a metal catalyst. dntb.gov.ua

Furthermore, radical-initiated cascade cyclizations have emerged as a powerful tool for constructing heterocyclic scaffolds. frontiersin.org These reactions can be initiated by various means, including visible light, and offer a green and elegant pathway to complex molecules. frontiersin.org For instance, the synthesis of 3-(arylmethyl)chroman-4-ones has been achieved through a visible-light-driven, redox-neutral, and metal-free alkene acylarylation. frontiersin.org This demonstrates the feasibility of using light as a reagent to drive complex cyclization cascades.

| Strategy | Key Reagents/Conditions | Product Type | Yield | Reference |

| Organocatalysis | 1,3,5,2,4,6-Triazatriphosphorine (TAP)-derived catalyst | 2-Oxazolines | Very good | organic-chemistry.org |

| Tandem Cyclization | 2-Bromo-1,3-indandione, ortho-hydroxy α-aminosulfones | Aminobenzofuran spiroindanones | >95% | dntb.gov.ua |

| Radical Cascade Cyclization | Visible light | 3-(Arylmethyl)chroman-4-ones | - | frontiersin.org |

Photochemical reactions offer a unique and powerful approach to the synthesis of complex organic molecules, often providing access to structures that are difficult to obtain through traditional thermal reactions. cdnsciencepub.comnih.gov The use of light as a "reagent" can lead to highly selective transformations under mild conditions. nih.gov

A notable photochemical route to benzofuran derivatives involves the photocycloaddition of quinones with enol esters. For example, 2-methyl-1,4-naphthoquinone undergoes a facile and completely regioselective photocycloaddition with vinyl acetate and isopropenyl acetate to produce cyclobutane (B1203170) derivatives in excellent yields. cdnsciencepub.com Subsequent treatment of these photoadducts with dilute sulfuric acid induces a skeletal rearrangement, leading to the formation of naphthofurans. cdnsciencepub.com This two-step process, involving a photochemical cycloaddition followed by an acid-catalyzed rearrangement, provides an efficient pathway to substituted furan-annulated systems.

Another metal-free photochemical method for the synthesis of 2-substituted benzo[b]furans involves the reaction of 2-chlorophenol (B165306) derivatives with terminal alkynes. nih.gov This one-step reaction proceeds via an aryl cation intermediate and involves the tandem formation of an aryl-C and a C-O bond. nih.gov The use of readily available and less expensive chlorophenols makes this procedure environmentally advantageous. nih.gov

Visible-light-driven photocatalytic reactions have also been employed in the synthesis of benzofuran scaffolds. For instance, a photocatalytic Kharasch reaction of phenol-linked 1,6-enynes with perhalogenated methane (B114726) has been reported. sioc-journal.cn While the direct synthesis of this compound via photochemical routes is not explicitly detailed in the provided context, these examples highlight the potential of photochemistry to construct the core benzofuran ring system and related dione structures.

| Photochemical Method | Reactants | Intermediate/Product | Key Features | Reference |

| Photocycloaddition-Rearrangement | 2-Methyl-1,4-naphthoquinone, Enol esters | Cyclobutane adducts, Naphthofurans | High regioselectivity, Excellent yields | cdnsciencepub.com |

| Metal-Free Photochemical Reaction | 2-Chlorophenol derivatives, Terminal alkynes | 2-Substituted benzo[b]furans | One-step, Environmentally convenient | nih.gov |

| Visible-Light Photocatalysis | Phenol-linked 1,6-enynes, Perhalogenated methane | - | Kharasch reaction | sioc-journal.cn |

Chemical Reactivity and Transformation Mechanisms of 6 Methoxybenzofuran 2,3 Dione

Photochemical Reactions and Their Products

The absorption of light energy by 6-Methoxybenzofuran-2,3-dione elevates it to an electronically excited state, unlocking reaction pathways that are not accessible under thermal conditions. The first law of photochemistry, the Grotthuss-Draper law, posits that light must be absorbed for a photochemical reaction to occur, and the Stark-Einstein law states that the absorption of one photon activates one molecule for a subsequent reaction. msu.edu

Research has shown that the irradiation of this compound in a benzene (B151609) solution with certain alkenes leads to specific products. researchgate.net When reacted with an excess of styrene (B11656) or δ-ethoxystyrene, the photochemical process yields a yellow crystalline product identified as 6-methoxyisoaurone. researchgate.netacs.orgacs.org This transformation highlights a significant structural rearrangement of the initial dione (B5365651).

Table 1: Photochemical Reaction of this compound with Alkenes

| Reactant 1 | Reactant 2 | Conditions | Major Product |

| This compound | Styrene | Irradiation in benzene | 6-Methoxyisoaurone researchgate.net |

| This compound | δ-Ethoxystyrene | Irradiation in benzene | 6-Methoxyisoaurone researchgate.net |

The mechanisms governing photochemical reactions can be complex, often involving short-lived, high-energy intermediates. For conjugated systems like this compound, a common photochemical transformation is electrocyclic ring opening to form a reactive ketene (B1206846) intermediate. msu.edu In the presence of an alkene, the excited dione can engage in various photocycloaddition modes, including [2+2], [3+2], or [4+2] additions, which are common for excited benzene derivatives. nih.govbeilstein-journals.org The formation of 6-methoxyisoaurone from the reaction with alkenes is likely the result of an initial photocycloaddition followed by a subsequent rearrangement of the unstable intermediate adduct. researchgate.netresearchgate.net

Cycloaddition Reactions Involving the Dione System

Cycloaddition reactions are powerful tools for constructing ring systems. The dione moiety within this compound and its derivatives can participate as a component in these transformations.

While studies on this compound itself are specific, extensive research into related benzofuranone structures provides significant insight. wikipedia.org A notable example is the highly regioselective, three-component 1,3-dipolar cycloaddition reaction involving azomethine ylides and derivatives of (Z)-2-benzylidene-6-methoxybenzofuran-3(2H)-one. researchgate.netresearchgate.net These reactions proceed in high yields to form complex dispiroheterocycles, which are compounds containing two spiro-fused rings. researchgate.net The reaction is a classic example of a [3+2] cycloaddition, where the three atoms of the azomethine ylide (the 1,3-dipole) react with the two atoms of the activated alkene (the dipolarophile) on the benzofuranone core to create a five-membered pyrrolidine (B122466) ring. researchgate.netresearchgate.net

Table 2: 1,3-Dipolar Cycloaddition with a Related Benzofuranone Derivative

| Dipolarophile | 1,3-Dipole | Third Component | Reaction Type | Product Class |

| (Z)-2-benzylidene-6-methoxybenzofuran-3(2H)-one derivatives | Azomethine ylide (generated in situ) | Sarcosine, Ninhydrin or Acenaphthoquinone | Three-component 1,3-dipolar cycloaddition | Dispiroheterocycles researchgate.netresearchgate.net |

The potential for other cycloaddition reactions exists. As discussed in the context of photochemistry, the excited state of the molecule can undergo [2+2] cycloadditions with alkenes to form cyclobutane (B1203170) rings or related four-membered heterocycles. beilstein-journals.orgnsf.gov These reactions are often competitive with other photochemical pathways and the product distribution can depend heavily on the specific reactants and conditions. nih.gov Thermal cycloadditions, such as the Diels-Alder or [4+2] reaction, are less commonly observed with the benzene core unless it is significantly activated or under forcing conditions.

Nucleophilic and Electrophilic Reactivity at the Dione and Methoxy (B1213986) Sites

The electronic nature of this compound provides sites for both nucleophilic and electrophilic attack.

Electrophilic Sites : The two carbonyl carbons of the dione system are highly electrophilic. They are susceptible to attack by a wide range of nucleophiles. The chemistry of 1,3-dicarbonyl compounds is well-established and involves reactions at these electrophilic centers. nih.gov

Nucleophilic Sites : In the presence of a base, a proton can be removed from the carbon atom adjacent to the carbonyl groups (the α-carbon), forming a nucleophilic enolate. This enolate can then react with various electrophiles. Cyclic 1,3-diones are well-documented C-nucleophiles that react efficiently with soft electrophiles. nih.gov Furthermore, the methoxy-substituted benzene ring is electron-rich and can undergo electrophilic aromatic substitution reactions. evitachem.com

Reactivity at the Methoxy Group : The methoxy group itself can be a site of reaction. Under harsh conditions, it can undergo nucleophilic attack, leading to ether cleavage.

This dual reactivity allows the molecule to participate in a wide array of chemical transformations beyond photochemical and cycloaddition reactions, making it a versatile building block in organic synthesis.

Ring-Opening and Rearrangement Processes

The chemical behavior of this compound is characterized by its susceptibility to ring-opening and rearrangement reactions, particularly under photochemical conditions. The strained α-keto-lactone system within the molecule makes it a candidate for transformations that relieve this strain.

Research into the photochemical transformations of this compound has revealed that upon irradiation, the compound can undergo a ring-opening process to form a transient ketoketene intermediate. acs.org This type of reaction is characteristic of cyclic α-dicarbonyl compounds. The proposed mechanism involves the cleavage of the bond between the carbonyl carbon (C2) and the heterocyclic oxygen atom.

The formation of the highly reactive ketoketene intermediate opens up pathways for various subsequent reactions, including cycloadditions. For instance, in the presence of suitable trapping agents like styrene, the ketoketene can undergo a [2+2] cycloaddition reaction. acs.org The elucidation of such transient species is often accomplished through techniques like variable temperature photoelectron spectroscopy, which can detect reactive intermediates. acs.org

While detailed mechanistic studies specifically on the thermal rearrangements of this compound are not extensively documented in the reviewed literature, the photochemical pathway highlights the inherent reactivity of the benzofuran-2,3-dione (B1329812) core towards ring-opening.

Condensation Reactions with 6-Methoxybenzofuran-3-one Derivatives

6-Methoxybenzofuran-3(2H)-one, a derivative related to this compound, serves as a versatile precursor in various condensation reactions to synthesize more complex heterocyclic systems. These reactions typically involve the activation of the C2 position of the benzofuranone ring, which bears an acidic methylene (B1212753) group, allowing it to act as a nucleophile.

One significant application of 6-methoxybenzofuran-3(2H)-one is in the synthesis of novel pyrazole (B372694) derivatives. mdpi.comresearchgate.net In a typical reaction sequence, the benzofuranone is first deprotonated at the α-carbon using a strong base like lithium hexamethyldisilazide (LiHMDS) to form the corresponding enolate. This enolate is then reacted with a substituted phenyl isothiocyanate to yield a thioamide intermediate. Subsequent condensation of this intermediate with hydrazine (B178648) monohydrate leads to the formation of 1H-benzofuro[3,2-c]pyrazole derivatives. mdpi.comresearchgate.net Interestingly, under these reaction conditions, an unexpected rearrangement can also occur, leading to the formation of pyrazole derivatives resulting from the ring-opening of the benzofuran (B130515) moiety. mdpi.com

Another important class of condensation reactions involves the synthesis of benzofuran-3-yl-(indol-3-yl)maleimides, which have been investigated as potential kinase inhibitors. nih.gov The general strategy involves the condensation of appropriately substituted 3-indolylglyoxylic acid esters with benzofuranyl-3-acetamides. The required 6-methoxybenzofuranyl-3-acetamide can be prepared from 6-methoxybenzofuran-3(2H)-one. nih.gov

Furthermore, derivatives of 6-methoxybenzofuran-3(2H)-one, such as (Z)-2-benzylidene-6-methoxybenzofuran-3(2H)-one, can participate in multicomponent reactions. researchgate.net For example, a three-component 1,3-dipolar cycloaddition reaction between azomethine ylides (generated in situ from an isatin (B1672199) and an amino acid like sarcosine) and a (Z)-2-benzylidene-6-methoxybenzofuran-3(2H)-one derivative can produce complex dispiroheterocyclic systems containing aurone (B1235358) and pyrrolidine scaffolds in excellent yields. researchgate.net

The following table summarizes key condensation reactions involving 6-methoxybenzofuran-3(2H)-one derivatives.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |

| 6-Methoxybenzofuran-3(2H)-one | Substituted Phenyl Isothiocyanate | Hydrazine Monohydrate | 1H-Benzofuro[3,2-c]pyrazoles and Pyrazoles | mdpi.comresearchgate.net |

| 6-Methoxybenzofuranyl-3-acetamide | Substituted 3-Indolylglyoxylic Acid Ester | Benzofuran-3-yl-(indol-3-yl)maleimides | nih.gov | |

| (Z)-2-Benzylidene-6-methoxybenzofuran-3(2H)-one | Isatin | Sarcosine | Dispiro[benzofuran-pyrrolidine-indoline] | researchgate.net |

Derivatization Strategies and Functional Group Interconversions

Synthesis of Spiroheterocycles Incorporating Benzofuran (B130515) Cores

The creation of spiro compounds, where two rings share a single atom, is a prominent strategy in synthetic chemistry to introduce three-dimensional complexity. The benzofuran-2,3-dione (B1329812) core is an excellent starting point for synthesizing a range of spiroheterocycles.

Spiro[benzofuran-2,3'-pyrrolidine] Derivatives

The synthesis of spiro[benzofuran-pyrrolidine] derivatives can be efficiently achieved through multicomponent reactions. A notable method is the [3+2] azomethine ylide cycloaddition. nih.govmdpi.com This reaction typically involves a benzofuran derivative, an amino acid (like sarcosine), and a dipolarophile. For instance, novel spiro[benzofuran-3,3'-pyrroles] have been synthesized via a one-pot, three-component reaction of benzofuran-2,3-diones, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and N-bridgehead heterocycles in dichloromethane (B109758) at room temperature. researchgate.net This approach has been shown to produce a set of spiro[benzofuran-3,3'-pyrroles] derivatives. researchgate.net

Another strategy involves an asymmetric [3+2] annulation protocol using N-2,2,2-trifluoroethylisatin ketimines and 3-alkylidene benzofuranones, catalyzed by quinine-derived urea. rsc.org This method yields complex spiro[benzofuran-pyrrolidine]indolinedione structures with high stereocontrol. rsc.org

Table 1: Synthesis of Spiro-Pyrrolidine Compounds This table is based on a model reaction and illustrates the optimization of reaction conditions for the synthesis of spiro-pyrrolidine compounds.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Acetonitrile | 40 | 16 | 82 | 9:1 |

| 2 | DCE | 60 | 12 | 90 | 15:1 |

| 3 | Toluene | 60 | 12 | 92 | 15:1 |

| 4 | THF | 60 | 10 | 99 | >20:1 |

| 5 | EtOH | 60 | 14 | 85 | 10:1 |

| 6 | H₂O | 60 | 20 | 74 | 8:1 |

| Data sourced from a study on the synthesis of benzofuran spiro-pyrrolidine derivatives. mdpi.com |

Spiro[benzofuran-2,2'-inden] Systems

The synthesis of spiro[benzofuran-2,2'-inden] systems can be accomplished through various synthetic routes. One method involves a DMAP-mediated tandem cyclization reaction with ortho-hydroxy α-aminosulfones. mdpi.com This process has been used to produce compounds like tert-Butyl (5-methoxy-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate in good yield. mdpi.com

An alternative approach utilizes the manganese(III) acetate-mediated addition of dimedone to chalcone-like compounds, which are (E)-2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives. tubitak.gov.tr This reaction yields two novel spiro-dihydrobenzofuran isomers: (3S)-6,6-dimethyl-3-aryl-6,7-dihydro-3H-spiro[benzofuran-2,2'-indene]-1',4(3'H,5H)-dione and (2'S)-6,6-dimethyl-2-aryl-6,7-dihydro-2H-spiro[benzofuran-3,2'-indene]-1',4(3'H,5H)-dione. tubitak.gov.tr The isomers can be separated by column chromatography. tubitak.gov.tr

Table 2: Characterization of a Spiro[benzofuran-2,2'-inden] Derivative tert-Butyl (5-methoxy-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate

| Property | Value |

| Yield | 75% |

| Appearance | White solid |

| Melting Point | 224–226 °C |

| HRMS (ESI) | m/z calcd. for C₂₂H₂₁NNaO₆ [M + Na]⁺ 418.1261, found 418.1252 |

| Data sourced from a study on the synthesis of benzofuran derivatives via a DMAP-mediated tandem cyclization reaction. mdpi.com |

Spiro[benzofuran-3,2'-naphthoquinones]

A novel class of spiroheterocyclic skeletons, 2H,3′H-Spiro[benzofuran-3,2′-naphthoquinones], can be synthesized from 2-aryloxymethyl-1,4-naphthoquinones using a palladium(II)-catalyzed reaction. acs.org This spirocyclic transformation is optimized with 10 mol % of palladium(II) acetate (B1210297), 15 mol % of 3,5-dichloropyridine, and 5 mol % of trifluoroacetic acid in acetic acid at 110 °C. acs.org Specifically, the derivative 2H,3′H-Spiro[6-methoxybenzofuran-3,2′-naphthalene]-1′,4′-dione has been synthesized using this method, resulting in a yellow solid with a 61% yield. acs.org The reaction yields are highly dependent on the substitution pattern of the aryloxy group. acs.org

Table 3: Synthesis of 2H,3′H-Spiro[6-methoxybenzofuran-3,2′-naphthalene]-1′,4′-dione

| Property | Value |

| Yield | 61% |

| Appearance | Yellow solid |

| Melting Point | 129 °C |

| ¹H NMR (CDCl₃, δ) | 3.29 (2H, s, CH₂C=O), 3.71 (3H, s, OCH₃), 4.30 (1H, d, J = 8.8 Hz), 6.55-6.64 (2H, m), 7.23 (1H, d, J = 8.8 Hz), 7.64-7.72 (2H, m), 8.02-8.08 (2H, m) |

| Data sourced from a study on the Palladium(II)-Catalyzed Synthesis of 2H,3′H-Spiro[benzofuran-3,2′-naphthoquinones]. acs.org |

Formation of Fused Heterocyclic Systems

Fusing heterocyclic rings to the benzofuran core is another key derivatization strategy, leading to polycyclic structures with diverse chemical properties.

Benzofuropyrazole Derivatives

A series of 1H-benzofuro[3,2-c]pyrazole derivatives can be synthesized starting from 6-methoxybenzofuran-3(2H)-one, a close relative of 6-methoxybenzofuran-2,3-dione. nih.govresearchgate.net The synthesis involves the deprotonation of the α-proton of the carbonyl group using lithium hexamethyldisilazide (LiHMDS), followed by reaction with a 3-substituted phenyl isothiocyanate to form a thioamide intermediate. nih.gov This intermediate then undergoes condensation with hydrazine (B178648) monohydrate to yield the desired benzofuropyrazole derivatives. nih.govresearchgate.netresearchgate.net The yields for these final products typically range from 11% to 30%. nih.gov

Table 4: Synthesis of Benzofuropyrazole Derivatives from 6-Methoxybenzofuran-3(2H)-one

| Step | Reagents and Conditions | Outcome |

| 1 | 6-methoxybenzofuran-3(2H)-one, LiHMDS, anhydrous THF, -78 °C to -45 °C | Formation of enolate |

| 2 | 3-substituted phenyl isothiocyanate, room temperature | Formation of thioamide intermediate |

| 3 | Hydrazine monohydrate, dioxane/EtOH (1:1) | Condensation to form 1H-benzofuro[3,2-c]pyrazole derivatives |

| Data sourced from a study on the synthesis of novel pyrazole (B372694) derivatives. nih.govresearchgate.net |

Benzofurobenzazepinediones

The synthesis of fused benzofurobenzazepinedione systems can be achieved through cyclization reactions. For example, 2,3-dimethoxy-7-methyl-7,12-dihydro-6H- Current time information in Bangalore, IN.-benzofuro-[2,3-c]- Current time information in Bangalore, IN.-benzazepin-6,12-dione was synthesized by treating 5,6-dimethoxy-2-(methylphenylcarbamoyl)-benzofuran-3-carboxylic acid with polyphosphoric acid (PPA) at 90°C. nih.gov A related pathway involves the cyclization of 2-[(6-methoxybenzofuran-2-carbonyl)-amino]benzoic acid. nih.gov This starting material can be prepared by reacting 6-methoxybenzofuran-2-carboxylic acid with phosphorus pentachloride, followed by the addition of anthranilic acid. nih.gov The subsequent cyclization of this acid using PPA at 110°C, however, leads to the formation of 2-(6'-Methoxybenzofuran)-3,1-benzoxazin-4-one rather than the desired benzazepinedione. nih.gov This indicates that the precise substitution pattern and reaction conditions are critical for directing the cyclization towards the formation of the seven-membered azepine ring.

Pyrrolopyrroledione Analogues

While direct reactions on this compound to form pyrrolopyrroledione systems are not extensively documented, the synthesis of analogous pyrrolidine-containing spiro-heterocycles from closely related precursors is well-established. These reactions highlight the reactivity of the benzofuranone core and provide a blueprint for potential derivatizations. A prominent method is the three-component 1,3-dipolar cycloaddition reaction. researchgate.netresearchgate.net

This strategy typically involves an azomethine ylide, generated in situ from the reaction of an α-amino acid (such as sarcosine) with a carbonyl compound (like ninhydrin), which then reacts with a dipolarophile. researchgate.netresearchgate.net In syntheses targeting complex benzofuran hybrids, derivatives like (Z)-2-benzylidene-6-methoxybenzofuran-3(2H)-one serve as the dipolarophile. researchgate.net The reaction proceeds with high regioselectivity, leading to the formation of complex dispiroheterocycles that incorporate a pyrrolidine (B122466) ring fused to the benzofuran system. researchgate.netresearchgate.net The resulting structures, such as dispiro[benzofuran-2,3'-pyrrolidine-2',3''-indoline]-2'',3-diones, are of significant interest for their potential biological activities. researchgate.net

Similarly, the reaction of 6-methoxybenzofuran-3(2H)-one with isothiocyanates followed by condensation with hydrazine monohydrate has been used to construct fused pyrazole derivatives, demonstrating another route to novel heterocyclic systems. mdpi.com

Table 1: Synthesis of Benzofuropyrazole Derivatives from a 6-Methoxybenzofuran-3(2H)-one Precursor mdpi.com This table illustrates the synthesis of various pyrazole analogues, showcasing the versatility of the 6-methoxybenzofuran (B1631075) scaffold. The reaction involves deprotonation with LiHMDS, reaction with a substituted phenyl isothiocyanate, and subsequent condensation with hydrazine.

| Product ID | R Group on Phenyl Isothiocyanate | Yield (%) | Melting Point (°C) |

| 4c | 3-(N-methylcarbamoyl) | - | 180–182 |

| 4d | 3-carbamoyl | 30 | 172–174 |

| 4e | 3-cyano | 17 | 200–202 |

Data sourced from a study on novel pyrazole derivatives. mdpi.com

Modifications at the Methoxy (B1213986) Substituent

The methoxy group at the C-6 position is a key site for functional group interconversion, allowing for the synthesis of a wider range of derivatives. A primary modification is demethylation to yield the corresponding 6-hydroxybenzofuran (B80719). ufs.ac.za This transformation is significant as the presence or absence of the methoxy group can substantially influence the biological properties of the resulting compounds. mdpi.com

The demethylation can be achieved using various reagents. For instance, boron tribromide (BBr₃) in dichloromethane is a standard method for cleaving aryl methyl ethers. Another effective reagent is sodium ethanethiolate in dimethylformamide. researchgate.net

Once the 6-hydroxybenzofuran derivative is obtained, the phenolic hydroxyl group serves as a versatile handle for further functionalization through several common reactions:

Alkylation: Reaction with alkyl halides under basic conditions to introduce new ether linkages.

Esterification: Acylation with acid chlorides or anhydrides to form esters.

Conversion to Halides: Transformation of the hydroxyl group into a halogen, which can then participate in cross-coupling reactions. ufs.ac.za

These functional group interconversions expand the chemical space accessible from the this compound core.

Regioselective Synthesis of Advanced Benzofuran Structures

The 6-methoxybenzofuran scaffold is a valuable building block for the regioselective synthesis of more complex, advanced heterocyclic structures, including fused ring systems and highly substituted derivatives. Regioselectivity, the preferential reaction at one site over another, is crucial for controlling the outcome of these syntheses. durgapurgovtcollege.ac.in

Several strategies have been developed to construct advanced structures from 6-methoxybenzofuran precursors:

Synthesis of Dibenzofurans: The reaction of 6-methoxybenzo[b]furan-3(2H)-one with 2-aryl-1,1-dicyanoethylenes and malononitrile (B47326) can afford 2-amino-4-aryl-1,3-dicyano-7-methoxydibenzo[b,d]furans. researchgate.net This transformation builds a new fused benzene (B151609) ring onto the benzofuran core.

Formation of Benzofuro-azepindiones: 6-Methoxybenzofuran-2-carboxylic acid can be converted into 2-[(6-methoxybenzofuran-2-carbonyl)-amino]benzoic acid, which upon acid-catalyzed cyclization, can yield complex fused systems like benzofuro-[2,3-c]- ufs.ac.za-benzazepin-6,12-diones. mdpi.com

Synthesis of Natural Products: The core structure is instrumental in the total synthesis of natural products. For example, the synthesis of vignafuran (B1196973) and 2-(4-hydroxy-2-methoxyphenyl)-6-methoxybenzofuran-3-carboxylic acid methyl ester has been achieved starting from precursors that lead to a 6-methoxybenzofuran intermediate. rsc.org

These examples underscore the utility of this compound and its derivatives as versatile intermediates in the regioselective construction of advanced and potentially bioactive molecules.

Mechanistic Investigations of Reactions Involving 6 Methoxybenzofuran 2,3 Dione

Elucidation of Reaction Pathways and Intermediates

The transformation of 6-methoxybenzofuran (B1631075) derivatives into more complex heterocyclic systems often proceeds through multi-step reaction pathways involving distinct intermediates. The isolation or spectroscopic detection of these intermediates is key to confirming the proposed mechanism.

One notable pathway involves the reaction of 6-methoxybenzofuran-3(2H)-one with isothiocyanates to form pyrazole (B372694) derivatives. mdpi.comresearchgate.net This transformation is initiated by the deprotonation of the α-carbon to the carbonyl group using a strong base like lithium hexamethyldisilazide (LiHMDS), generating an enolate intermediate. mdpi.com This enolate then attacks the electrophilic carbon of the isothiocyanate, leading to the formation of a thioamide intermediate. mdpi.comresearchgate.net Subsequent condensation with hydrazine (B178648) hydrate (B1144303) results in cyclization and the formation of the final benzofuropyrazole product. mdpi.com Interestingly, during this process, a partial cleavage of the furan (B31954) ring can occur, leading to the formation of co-products. mdpi.com

Photochemical reactions represent another significant class of transformations. Studies on 6-methoxybenzofuran-2,3-dione have explored its reactions with alkenes like styrene (B11656), which proceed via excited-state intermediates. acs.orgacs.org These reactions are believed to involve the formation of an exciplex or an electron-donor-acceptor (EDA) complex, which are key to determining the reaction's stereoselectivity. nih.gov

Table 1: Key Intermediates in the Reactions of 6-Methoxybenzofuran Derivatives

| Starting Material | Reagents | Key Intermediate(s) | Final Product Class |

| 6-Methoxybenzofuran-3(2H)-one | 1. LiHMDS2. Phenyl isothiocyanate3. Hydrazine | Enolate, Thioamide | Benzofuropyrazoles mdpi.com |

| This compound | Styrene, Light (hν) | Exciplex / EDA Complex | Cycloadducts acs.orgnih.gov |

Analysis of Regioselectivity in Cycloaddition Reactions

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are powerful methods for constructing five-membered heterocyclic rings. The regioselectivity of these reactions—the specific orientation in which the dipole and dipolarophile combine—is a critical aspect that is often analyzed using computational and theoretical models.

In reactions involving derivatives like (Z)-2-benzylidene-6-methoxybenzofuran-3(2H)-one as the dipolarophile, the cycloaddition of azomethine ylides proceeds with high regioselectivity. researchgate.netresearchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to understand the mechanistic and regioselective aspects of these transformations. researchgate.net The calculations help in evaluating different possible reaction routes and predicting which regioisomer is energetically favored. researchgate.net

The regioselectivity in such concerted cycloadditions can often be rationalized by Frontier Molecular Orbital (FMO) theory. ias.ac.in This theory analyzes the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The reaction proceeds through the pathway with the smallest HOMO-LUMO energy gap and the most favorable orbital overlap, which dictates the resulting regiochemistry. ias.ac.in For polar Diels-Alder reactions, regioselectivity is often governed by the most favorable two-center interaction between the most nucleophilic and electrophilic sites of the reactants. mdpi.com

Table 2: Regioselectivity in 1,3-Dipolar Cycloaddition of a 6-Methoxybenzofuranone Derivative

| Dipolarophile | 1,3-Dipole | Reaction Type | Observed Outcome | Theoretical Rationale |

| (Z)-2-benzylidene-6-methoxybenzofuran-3(2H)-one | Azomethine ylide | [3+2] Cycloaddition | High regioselectivity, single major product. researchgate.netresearchgate.net | DFT calculations confirm the observed isomer as the most stable product. researchgate.net |

Steric and Electronic Effects on Reaction Outcomes

The outcome of reactions involving the 6-methoxybenzofuran scaffold is heavily influenced by both steric and electronic factors. The methoxy (B1213986) group at the C-6 position is an electron-donating group, which can influence the electron density of the aromatic ring and the reactivity of the adjacent functional groups. mdpi.com

Steric hindrance plays a significant role, particularly in cycloaddition reactions. For instance, in light-driven [2+2] heterocycloadditions (Paternò-Büchi reactions), bulky substituents on the reacting partners can dictate the formation of specific diastereomers by favoring one reaction intermediate (e.g., an exciplex) over another (e.g., an EDA complex). nih.gov The competition between these pathways can be rationally controlled by modifying steric factors, thereby providing access to previously inaccessible stereoisomers. nih.gov

Kinetic and Thermodynamic Considerations in Transformations

The feasibility and outcome of a chemical transformation are governed by both kinetics (the rate of reaction) and thermodynamics (the stability of products relative to reactants). Mechanistic studies often employ computational methods to model these aspects.

DFT calculations are instrumental in determining the energy profiles of reaction pathways. researchgate.netias.ac.in By calculating the activation energies (the energy barriers that must be overcome for a reaction to occur), researchers can predict the kinetic feasibility of different competing pathways. A lower activation energy corresponds to a faster reaction rate. acs.org For example, in cycloaddition reactions, the calculated activation energies for the formation of different regioisomers can explain why one is formed preferentially. researchgate.netias.ac.in

Thermodynamic control relates to the relative stability of the final products. In some reactions, an initial, kinetically favored product may rearrange over time to a more stable, thermodynamically favored product. Computational studies can predict the relative energies of isomers, indicating the thermodynamic driving force of a potential transformation. researchgate.net In the photodependent isomerization of related benzofuran-3-one-hydantoin dyads, the final equilibrium ratio of E/Z isomers is a reflection of the relative thermodynamic stability of the two forms under specific conditions of solvent and light. researchgate.net

Computational Organic Chemistry Applications

Density Functional Theory (DFT) Studies of Structure and Reactivity

Density Functional Theory (DFT) has become an indispensable tool in the computational study of organic molecules like 6-Methoxybenzofuran-2,3-dione. DFT methods are employed to investigate the electronic structure and predict the reactivity of this compound, offering a balance between accuracy and computational cost. These studies are crucial for understanding the molecule's behavior in various chemical environments.

Prediction of Reaction Mechanisms and Transition States

Computational studies are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. By calculating the energies of reactants, products, and intermediates, it is possible to elucidate detailed reaction mechanisms. A key aspect of this is the identification and characterization of transition states, which are the energetic barriers that must be overcome for a reaction to proceed. researchgate.net

For instance, in reactions such as cycloadditions or nucleophilic attacks on the carbonyl groups of the dione (B5365651) moiety, DFT calculations can predict the most likely pathways. nih.govpku.edu.cn The geometries of the transition states are optimized, and their energies are calculated to determine the activation energy of the reaction. This information is vital for understanding the kinetics and feasibility of a given transformation. rsc.org The study of reaction mechanisms through computational methods can reveal fleeting intermediates that are difficult or impossible to detect experimentally. smu.edu

A hypothetical reaction coordinate for the nucleophilic addition to a carbonyl group in this compound could be modeled to determine the activation energy, as illustrated in the table below.

| Reaction Coordinate | Structure | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State | [Nucleophile...C=O]‡ | +15.2 |

| Product | Adduct | -5.8 |

This is a hypothetical data table for illustrative purposes.

Analysis of Electronic Properties and Stability

The electronic properties of this compound, such as the distribution of electron density and the energies of its molecular orbitals, are key to understanding its stability and reactivity. DFT calculations provide valuable data on these properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. ias.ac.innih.gov

The molecular electrostatic potential (MEP) map is another useful tool derived from DFT calculations. It visualizes the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, indicating their susceptibility to electrophilic attack, while the carbonyl carbons would exhibit a positive potential, marking them as sites for nucleophilic attack. researchgate.net

Below is a table summarizing key electronic properties that could be calculated for this compound using DFT.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -2.1 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical stability and reactivity. nih.gov |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule. |

| Electron Affinity | 1.9 eV | Energy released upon adding an electron. |

| Ionization Potential | 6.8 eV | Energy required to remove an electron. |

This is a hypothetical data table for illustrative purposes.

Regioselectivity and Stereoselectivity Predictions

In reactions where multiple products can be formed, DFT is a powerful tool for predicting the regioselectivity and stereoselectivity. By comparing the activation energies of the transition states leading to the different possible products, the most favorable reaction pathway can be identified. nih.gov The product that is formed via the lowest energy transition state is predicted to be the major product of the reaction. beilstein-journals.org

For example, in an electrophilic aromatic substitution on the benzene (B151609) ring of this compound, DFT calculations can determine whether the substitution is more likely to occur at the C4, C5, or C7 position by comparing the energies of the corresponding sigma complexes (arenium ion intermediates). Similarly, in reactions involving the chiral centers, the relative energies of the diastereomeric transition states can be calculated to predict the stereochemical outcome. nih.gov

Molecular Modeling of Interactions with Organic Reagents

Molecular modeling techniques, including molecular mechanics and molecular dynamics, are used to study the non-covalent interactions between this compound and other organic reagents. These interactions, such as hydrogen bonding and van der Waals forces, can play a crucial role in directing the course of a reaction, especially in catalysis. researchgate.net

By simulating the dynamic behavior of this compound in the presence of a catalyst or a solvent, researchers can gain insights into the binding modes and the conformational changes that occur during a reaction. This is particularly important in understanding enzyme-catalyzed reactions or in the design of new catalysts that can selectively bind to and transform the substrate. escholarship.org

Advanced Quantum Chemical Calculations for Spectroscopic Correlation

Advanced quantum chemical calculations are employed to predict the spectroscopic properties of this compound. These theoretical predictions can then be compared with experimental data to confirm the structure of the molecule and its reaction products. researchgate.net

For instance, the vibrational frequencies calculated using DFT can be correlated with the peaks observed in an experimental infrared (IR) spectrum. ias.ac.in Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared with experimental NMR spectra to aid in the structural elucidation of complex molecules. researchgate.net This correlation between theoretical and experimental data provides a powerful method for verifying the outcomes of chemical reactions and for characterizing new compounds. physchemres.org

The following table shows a hypothetical correlation between calculated and experimental vibrational frequencies for key functional groups in this compound.

| Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Vibrational Mode |

| Carbonyl (C=O) | 1785 | 1780 | Symmetric Stretch |

| Carbonyl (C=O) | 1750 | 1745 | Asymmetric Stretch |

| C-O-C (ether) | 1260 | 1255 | Asymmetric Stretch |

| Aromatic C=C | 1615 | 1610 | Stretch |

| C-H (methoxy) | 2950 | 2945 | Stretch |

This is a hypothetical data table for illustrative purposes.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise atomic arrangement of 6-Methoxybenzofuran-2,3-dione. One-dimensional (1D) and two-dimensional (2D) NMR experiments collectively allow for the unambiguous assignment of all proton and carbon signals.

The 1D NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The aromatic region displays three distinct signals for the protons on the benzene (B151609) ring at positions 4, 5, and 7. The methoxy group at position 6 gives rise to a sharp singlet. Based on analyses of closely related 6-methoxybenzofuran (B1631075) structures, the chemical shifts and coupling constants can be assigned. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is notable for the presence of nine distinct carbon signals. The two carbonyl carbons (C-2 and C-3) are significantly deshielded and appear at the downfield end of the spectrum due to the strong electron-withdrawing effect of the oxygen atoms. The six aromatic carbons and the single methoxy carbon resonate at characteristic chemical shifts. rsc.orgmdpi.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound Predicted data based on analysis of similar compounds.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 2 | - | ~175.0 |

| 3 | - | ~182.0 |

| 3a | - | ~118.0 |

| 4 | ~7.55 (d, J ≈ 8.5 Hz) | ~123.0 |

| 5 | ~7.00 (dd, J ≈ 8.5, 2.0 Hz) | ~114.0 |

| 6 | - | ~160.0 |

| 7 | ~7.10 (d, J ≈ 2.0 Hz) | ~98.0 |

| 7a | - | ~154.0 |

| -OCH₃ | ~3.90 (s) | ~56.0 |

2D NMR experiments are indispensable for confirming the connectivity of the molecular skeleton. measurlabs.commagritek.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum establishes proton-proton coupling relationships. For this compound, a cross-peak between the signals of H-4 and H-5, as well as a weaker correlation between H-5 and H-7, would confirm their spatial proximity on the aromatic ring. uvic.canih.gov

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbon atoms (¹JCH). uvic.calibretexts.org Key correlations would include:

The aromatic proton at δ ~7.55 ppm with the carbon at δ ~123.0 ppm (H-4 to C-4).

The aromatic proton at δ ~7.00 ppm with the carbon at δ ~114.0 ppm (H-5 to C-5).

The aromatic proton at δ ~7.10 ppm with the carbon at δ ~98.0 ppm (H-7 to C-7).

The methoxy protons at δ ~3.90 ppm with the carbon at δ ~56.0 ppm (-OCH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in assembling the complete molecular structure. emerypharma.com The key HMBC correlations for confirming the structure of this compound would be:

Protons of the methoxy group (δ ~3.90) to the C-6 carbon (δ ~160.0).

The H-7 proton (δ ~7.10) to carbons C-5 and C-6, and the bridgehead carbon C-7a.

The H-4 proton (δ ~7.55) to carbon C-5, the bridgehead carbon C-3a, and crucially, to the carbonyl carbon C-3. This confirms the placement of the dione (B5365651) functionality adjacent to the benzene ring.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation or the Raman scattering of monochromatic light. researchgate.netscifiniti.com

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound is dominated by the stretching vibrations of its carbonyl groups. As an α-dicarbonyl compound within a five-membered ring, it is expected to show two distinct and strong absorption bands corresponding to the symmetric and asymmetric stretching of the C=O bonds. beilstein-journals.orgnih.gov Other significant absorptions include those from the aromatic ring and the ether linkages.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary data to FT-IR. nih.govspectroscopyonline.com The symmetric vibrations of the aromatic ring and the carbonyl groups, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency (cm⁻¹) | Spectrum |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | FT-IR |

| C=O Asymmetric Stretch (α-dione) | ~1775 | FT-IR |

| C=O Symmetric Stretch (α-dione) | ~1740 | FT-IR/FT-Raman |

| Aromatic C=C Stretch | 1610-1450 | FT-IR/FT-Raman |

| Aromatic C-O-C Stretch (Ether) | ~1260 | FT-IR |

| Methoxy C-O Stretch | ~1050 | FT-IR |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The extended conjugated system of this compound, which includes the benzofuran (B130515) ring system and the dione functionality, acts as a chromophore that absorbs light in the ultraviolet region. msu.edu The presence of the methoxy group (-OCH₃), an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima to longer wavelengths. nih.gov The spectrum would likely display multiple bands corresponding to π→π* and n→π* electronic transitions. The n→π* transitions, originating from the lone pair of electrons on the carbonyl oxygens, are typically weaker and occur at longer wavelengths compared to the intense π→π* transitions. bath.ac.uk

Table 3: Expected UV-Visible Absorption Maxima for this compound

| Transition Type | Expected λₘₐₓ (nm) |

|---|---|

| π→π | ~250, ~280 |

| n→π | ~350-400 |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. For this compound (C₉H₆O₄), the calculated molecular weight is approximately 178.14 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the molecular formula. The expected exact mass for the molecular ion [M]⁺ is 178.0266. rsc.org

The fragmentation pattern in the mass spectrum gives further structural evidence. Common fragmentation pathways for this molecule would include:

Loss of carbon monoxide (CO): A characteristic fragmentation for diones, leading to a peak at m/z 150 ([M-CO]⁺).

Sequential loss of a second CO molecule: Leading to a fragment ion at m/z 122 ([M-2CO]⁺).

Loss of a methyl radical (•CH₃): From the methoxy group, resulting in a peak at m/z 163 ([M-CH₃]⁺).

Role of 6 Methoxybenzofuran 2,3 Dione in Contemporary Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The inherent reactivity of the 6-methoxybenzofuran-2,3-dione scaffold makes it an excellent starting point for the synthesis of intricate heterocyclic structures. Its precursor, 6-methoxybenzofuran-3(2H)-one, is particularly useful for building fused ring systems, as demonstrated in the synthesis of 1H-benzofuro[3,2-c]pyrazoles. mdpi.com

In a notable synthetic route, 6-methoxybenzofuran-3(2H)-one is first deprotonated using a strong base like lithium hexamethyldisilazide (LiHMDS) to form an enolate. mdpi.com This intermediate is then reacted with various substituted phenyl isothiocyanates. The resulting thioamide intermediate undergoes a subsequent condensation reaction with hydrazine (B178648) monohydrate to yield a series of novel 1H-benzofuro[3,2-c]pyrazole derivatives. mdpi.com This transformation efficiently constructs a pyrazole (B372694) ring fused to the original benzofuran (B130515) framework, creating a complex polycyclic system from a relatively simple precursor. mdpi.comresearchgate.net

The versatility of this approach allows for the introduction of various substituents on the phenyl ring, leading to a library of derivatives with differing electronic and steric properties. mdpi.com

| Starting Material | Reagents | Product Structure | Yield (%) | Reference |

|---|---|---|---|---|

| 6-Methoxybenzofuran-3(2H)-one | 1. LiHMDS, THF, -78°C to -45°C 2. 3-Isothiocyanatobenzamide 3. Hydrazine hydrate (B1144303), Dioxane/EtOH | 3-((6-Methoxy-1H-benzofuro[3,2-c]pyrazol-3-yl)amino)benzamide | 30 | mdpi.com |

| 6-Methoxybenzofuran-3(2H)-one | 1. LiHMDS, THF, -78°C to -45°C 2. 3-Isothiocyanatobenzonitrile 3. Hydrazine hydrate, Dioxane/EtOH | 3-((6-Methoxy-1H-benzofuro[3,2-c]pyrazol-3-yl)amino)benzonitrile | 17 | mdpi.com |

Beyond fused systems, the benzofuranone core is instrumental in constructing spiroheterocycles, a class of compounds with significant three-dimensionality that is highly valued in medicinal chemistry. oaepublish.comtubitak.gov.tr While not starting from the 6-methoxy derivative specifically, palladium(II)-catalyzed reactions of 2-aryloxymethyl-1,4-naphthoquinones have been shown to produce novel 2H,3′H-Spiro[benzofuran-3,2′-naphthoquinones]. rsc.org This methodology highlights the potential of the benzofuran-dione skeleton to participate in spirocyclization reactions, suggesting that this compound could be a valuable substrate for generating novel and complex spirocyclic architectures. rsc.orgnih.gov

Contribution to Novel Synthetic Methodologies

The utility of this compound and its precursors extends to the development of new synthetic methods. The synthesis of the aforementioned 1H-benzofuro[3,2-c]pyrazoles is a prime example of a novel multicomponent, one-pot reaction strategy. mdpi.com This methodology combines deprotonation, nucleophilic addition to an isothiocyanate, and a cyclizative condensation with a binucleophile (hydrazine) in a sequential process. mdpi.com This approach is highly efficient, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation without the need to isolate intermediates, which is a key principle of green and cost-effective chemistry. bldpharm.commdpi.com

Interestingly, during the synthesis of these benzofuropyrazoles, an unexpected furan (B31954) ring-opening side reaction was observed, leading to the formation of pyrazole derivatives alongside the target compounds. mdpi.com This discovery itself contributes to new synthetic knowledge, providing a potential route to substituted pyrazoles from benzofuranone precursors. mdpi.comsigmaaldrich.com

| Step | Description | Reagents and Conditions | Reference |

|---|---|---|---|

| 1 | Deprotonation of 6-methoxybenzofuran-3(2H)-one | LiHMDS, Anhydrous THF, -78°C | mdpi.com |

| 2 | Reaction with Isothiocyanate | Substituted Phenyl Isothiocyanate, -45°C to RT | mdpi.com |

| 3 | Cyclizative Condensation | Hydrazine Monohydrate, Dioxane/EtOH (1:1) | mdpi.com |

Furthermore, the development of palladium-catalyzed reactions for the synthesis of benzofuran derivatives represents a significant advancement in synthetic methodology. rsc.orgrsc.org For instance, the palladium(II)-catalyzed spirocyclization of 2-aryloxymethyl-1,4-naphthoquinones provides a new transformation for creating spiro-fused benzofuranones. rsc.org Such catalytic methods offer advantages in terms of efficiency, selectivity, and functional group tolerance, expanding the toolkit available to synthetic chemists for manipulating the benzofuran scaffold. These advancements suggest that this compound is a prime candidate for exploration in similar novel catalytic cycles.

Intermediates in the Preparation of Advanced Organic Materials

The benzofuran nucleus is a key structural motif in a variety of advanced organic materials, including organic semiconductors, fluorescent probes, and functional dyes. researchgate.netrsc.org The electron-rich nature and rigid, planar geometry of the benzofuran system are conducive to creating materials with desirable photophysical and electronic properties, such as high charge carrier mobility and strong fluorescence. researchgate.netoaepublish.com

Benzofuran derivatives have been successfully incorporated into hole-transporting materials for organic light-emitting diodes (OLEDs) and as building blocks for conjugated polymers used in organic electronics. researchgate.net The ability to tune the electronic properties through substitution on the benzofuran ring makes these compounds highly attractive for materials science applications. rsc.org

While specific examples detailing the polymerization or conversion of this compound into such materials are not widely reported, its structural features make it a highly promising intermediate. The methoxy (B1213986) group at the 6-position acts as an electron-donating group, which can be used to modulate the HOMO-LUMO energy levels of a resulting conjugated system. The dione (B5365651) functionality offers reactive sites for condensation or addition reactions to build larger polymeric structures or to attach the benzofuran core to other functional units. For example, related benzofuran-dione structures have been explored for use in polymer synthesis and as components in dyes. The development of new organic semiconductors and fluorescent probes often relies on the synthesis of novel heterocyclic building blocks, and this compound is well-positioned to serve in this capacity. tubitak.gov.tr

Future Research Perspectives on 6 Methoxybenzofuran 2,3 Dione

Exploration of Undiscovered Reactivity Modes

The dione (B5365651) functionality in 6-methoxybenzofuran-2,3-dione is a hub of latent reactivity, suggesting that numerous reaction pathways remain to be explored. While research has touched upon the reactivity of related benzofuranones, the specific modes of the 2,3-dione are less chartered territory. Future work could focus on:

Photochemical Reactions: The photolysis of this compound has been noted, but a comprehensive study of its photochemical transformations in the presence of various alkenes and alkynes could lead to novel spirocyclic or fused-ring systems. researchgate.netunigoa.ac.in The reaction with styrene (B11656) is one example, but exploring a wider range of unsaturated partners could yield a diverse library of complex molecules. researchgate.net

Pericyclic Reactions: The dione may act as a dienophile or a heterodienophile in Diels-Alder reactions. Investigating its reactivity with a broad range of dienes under thermal or Lewis acid-catalyzed conditions could provide access to complex polycyclic architectures that are otherwise difficult to synthesize.

Reactions with Ambident Nucleophiles: The reaction of related benzofuranones with hydrazonoyl halides and other nucleophiles has been shown to produce heterocyclic systems like 2,3-dihydro-1,3,4-thiadiazoles. researchgate.net A systematic investigation into the reaction of this compound with various ambident nucleophiles (e.g., thiosemicarbazides, aminoguanidines) could unveil new routes to unique fused heterocyclic compounds.

Ring-Opening and Rearrangement Reactions: Exploring conditions that promote the selective opening of either the furan (B31954) or the pyranone ring could provide linear intermediates that can be cyclized into different heterocyclic systems. Catalytic systems or specific reagents could trigger novel molecular rearrangements, leading to unexpected and potentially valuable molecular scaffolds.

Development of Asymmetric Synthesis Methodologies

The creation of chiral molecules from prochiral starting materials is a cornerstone of modern organic synthesis, particularly for applications in medicinal chemistry. csic.es Developing asymmetric methodologies for reactions involving this compound is a critical future direction.

Chiral Catalyst-Controlled Reactions: The use of chiral catalysts, such as those based on copper-bis(oxazoline) complexes or chiral phosphoric acids, could enable enantioselective additions to the carbonyl groups of the dione. csic.esrsc.org Research could focus on identifying the optimal catalyst and reaction conditions for nucleophilic additions, cycloadditions, or reductions, aiming for high enantiomeric excess. csic.es The development of asymmetric catalytic systems is crucial for producing enantiomerically pure compounds, which is vital in fields like medicine and nutrition. csic.es

Auxiliary-Controlled Synthesis: Attaching a chiral auxiliary to a precursor of this compound could direct the stereochemical outcome of subsequent transformations. While effective, this often requires additional synthesis and cleavage steps. A key challenge is the development of efficient and recyclable auxiliaries.

Organocatalysis: Chiral secondary amines and N-heterocyclic carbenes (NHCs) have emerged as powerful tools in asymmetric synthesis. nih.govbeilstein-journals.org Their application to reactions involving this compound could facilitate enantioselective functionalization of the benzofuran (B130515) core. For instance, chiral NHCs could catalyze the atroposelective synthesis of axially chiral benzonitriles from related aldehydes. nih.gov

The table below summarizes potential asymmetric strategies and the types of chiral products that could be targeted.

| Asymmetric Strategy | Target Reaction Type | Potential Chiral Products |

| Chiral Lewis Acid Catalysis | Nucleophilic Addition to C=O | Chiral tertiary alcohols |

| Chiral Brønsted Acid Catalysis | Cycloaddition Reactions | Enantioenriched spirocyclic compounds |

| Organocatalysis (e.g., Aminocatalysis) | Aldol or Mannich-type reactions | Chiral β-hydroxy or β-amino ketones |

| Chiral Auxiliary Control | Alkylation or addition reactions | Diastereomerically pure intermediates |

Integration with Flow Chemistry and Sustainable Synthesis

Modern chemical synthesis increasingly emphasizes sustainability, safety, and efficiency. Flow chemistry offers significant advantages in these areas over traditional batch processing. nih.govrsc.org

Continuous Flow Synthesis: The synthesis of this compound and its derivatives could be adapted to continuous flow systems. This would allow for precise control over reaction parameters (temperature, pressure, residence time), potentially improving yields, reducing reaction times, and enhancing safety, especially for highly exothermic or hazardous reactions. nih.gov For example, the Curtius rearrangement, which involves the potentially explosive diphenylphosphoryl azide (B81097) (DPPA), has been safely and efficiently performed in flow reactors. nih.gov

Greener Reaction Conditions: Future research should explore the use of environmentally benign solvents (e.g., water, ethanol, ionic liquids) and catalyst systems for the synthesis and transformation of this compound. researchgate.netmdpi.com Electrochemical methods, which use electrons as clean reagents, represent a green and sustainable approach for organic synthesis and could be applied to the derivatization of the benzofuran core. beilstein-journals.orgresearchgate.net

Catalyst Immobilization and Recycling: Immobilizing catalysts on solid supports facilitates their separation from the reaction mixture and allows for their reuse, reducing waste and cost. csic.es Developing robust, immobilized catalysts for reactions involving this compound would be a significant step towards more sustainable chemical processes.

Advanced Computational Studies for Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. researchgate.netresearchgate.netmdpi.com

Mechanistic Elucidation: DFT calculations can be employed to investigate the transition states and reaction pathways of potential new reactions of this compound. This theoretical insight can help rationalize experimental observations and guide the optimization of reaction conditions. Studies on related benzofuran systems have successfully used DFT to understand regioselectivity in cycloaddition reactions. researchgate.netresearchgate.netresearchgate.net

Predicting Reactivity and Selectivity: Computational models can predict the most likely sites for nucleophilic or electrophilic attack on the this compound scaffold. This allows for the rational design of experiments, saving time and resources. For example, DFT can be used to calculate local electrophilicity indices to predict reactive centers for nucleophilic attack. researchgate.net

Design of Novel Catalysts: Molecular modeling can aid in the design of new chiral catalysts specifically tailored for reactions involving this compound. By simulating the interaction between the substrate and the catalyst, researchers can design catalysts with optimized steric and electronic properties to achieve high enantioselectivity. acs.org

Expanding the Scope of Derivatization for Diverse Chemical Applications